molecular formula C15H20BrN3O4 B12849593 4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B12849593
M. Wt: 386.24 g/mol
InChI Key: VWVHMCOJMMWLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS: 1787098-84-3) is a heterocyclic compound featuring a piperazine core substituted with a 6-bromopyridin-3-yl group and a tert-butoxycarbonyl (Boc)-protected amine. The carboxylic acid moiety at position 2 of the piperazine ring enhances its polarity and reactivity, making it a versatile intermediate in medicinal chemistry. Its molecular formula is C₁₅H₂₀BrN₃O₄, with a molecular weight of 386.25 g/mol . The Boc group serves as a protective group during synthetic procedures, allowing selective deprotection for downstream functionalization . This compound is primarily used in the synthesis of kinase inhibitors, receptor antagonists, and other bioactive molecules due to its ability to participate in hydrogen bonding and metal coordination via its carboxylic acid group .

Properties

IUPAC Name

4-(6-bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-7-6-18(9-11(19)13(20)21)10-4-5-12(16)17-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVHMCOJMMWLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photocatalytic One-Step Synthesis Method

This method synthesizes the tert-butyl ester of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid via a visible-light photocatalytic reaction, which can be modified for brominated pyridine derivatives.

Procedure:

  • Reactants: 2-aminopyridine (or brominated analog), piperazine-1-tert-butyl formate, acridine salt photocatalyst.
  • Solvent: Anhydrous dichloroethane.
  • Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide.
  • Conditions: Oxygen atmosphere, blue LED light irradiation (wavelength 380–750 nm), room temperature.
  • Reaction time: Approximately 10 hours.
  • Purification: Filtrate drying and column chromatography.

Key Features:

  • One-step synthesis under mild conditions.
  • Avoids heavy metals and hazardous hydrogen gas.
  • High yield (~94-95%).
  • Environmentally friendly and cost-effective.

Example Data:

Component Amount (mmol) Equivalents Notes
2-Aminopyridine (or brominated) 0.2 1.0 Starting amine substrate
Piperazine-1-tert-butyl formate 0.2 1.0 Piperazine derivative
Acridine salt photocatalyst 0.01 0.05 Photocatalyst
2,2,6,6-Tetramethylpiperidine-N-oxide 0.1 0.5 Oxidant
Anhydrous dichloroethane 2 mL - Solvent

Reaction Scheme:

2-Aminopyridine + Piperazine-1-tert-butyl formate + Acridine salt + Oxidant + Light → 4-(6-aminopyridin-3-yl) piperazine-1-tert-butyl carboxylate

This method can be adapted for the brominated pyridine by substituting 2-aminopyridine with 6-bromo-2-aminopyridine.

Multi-Step Halogenation and Coupling Route

This classical approach involves four main steps:

  • React 2-aminopyridine with N-bromosuccinimide (NBS) in dichloromethane at -15 °C.
  • Stir for 2.5 hours.
  • Work-up includes concentration, water addition, filtration, washing, and drying.
  • Product: Crude 2-amino-5-bromopyridine.
  • Dissolve crude product in methanol under nitrogen.
  • Heat to 55 °C, decolorize with activated carbon for 5 hours.
  • Filter hot, wash, cool, add water dropwise.
  • Filter and dry to obtain purified 2-amino-5-bromopyridine.
  • Use 2-amino-5-iodopyridine (prepared via iodination of 2-aminopyridine) or brominated analog.
  • Add ligand (e.g., Xantphos) and Pd catalyst (e.g., Pd2(dba)3) in toluene.
  • Reaction conditions: 20-30 °C, 2-4 hours, oxygen content controlled below 1%.
  • Stirring under inert atmosphere.
  • Use Zn(Hg)/HCl or Fe/HCl to reduce intermediates if necessary.
  • Final product: 4-(6-bromopyridin-3-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid.

Process Parameters Table:

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Bromination 2-Aminopyridine, NBS, DCM -15 2.5 Controlled addition of NBS
Purification Methanol, activated carbon 55 5 Decolorization and filtration
Coupling Pd2(dba)3, Xantphos, toluene, ligand 20-30 2-4 Oxygen <1%, inert atmosphere
Reduction Zn(Hg)/HCl or Fe/HCl Ambient Variable Final reduction step

This method is more complex and involves hazardous reagents and multiple purification steps but is well-established for halogenated pyridine derivatives.

Feature Photocatalytic One-Step Method Multi-Step Halogenation & Coupling Method
Number of Steps One-step synthesis Four-step synthesis
Use of Heavy Metals No Yes (Pd catalyst, Zn(Hg))
Reaction Conditions Mild, visible light, room temperature Requires low temperature, inert atmosphere
Yield High (~94-95%) Moderate to high, but variable
Environmental Impact Low, avoids hazardous gases and metals Higher, uses heavy metals and corrosive reagents
Scalability Suitable for industrial scale Established industrial method but more complex
Purification Complexity Simple column chromatography Multiple purification steps
  • The photocatalytic method using acridine salt as a photocatalyst and oxygen as an oxidant significantly shortens the synthesis route and reduces byproducts, improving yield and safety.
  • The multi-step method remains relevant for specific halogenated derivatives where precise substitution patterns are required, but involves more hazardous reagents and longer processing times.
  • The photocatalytic method's use of visible light and mild oxidants aligns with green chemistry principles, making it preferable for sustainable production.
  • Control of oxygen content and reaction atmosphere is critical in the coupling step of the multi-step method to avoid side reactions and ensure high purity.

The preparation of this compound can be achieved via two principal routes:

  • A modern, efficient, and environmentally friendly photocatalytic one-step synthesis that offers high yield and safety.
  • A classical multi-step halogenation and palladium-catalyzed coupling method that, while more complex, is well-established and versatile.

Selection of the method depends on the scale, available equipment, and environmental considerations. The photocatalytic method represents a significant advancement in the synthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyridine ring.

    Reduction: Reduction reactions could target the bromine atom or the carboxylic acid group.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom might yield various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to act as an enzyme inhibitor or receptor ligand, particularly in pathways involving neurotransmitter receptors or metabolic enzymes. Its interactions with specific molecular targets can influence neurotransmission and metabolic pathways, making it relevant for the treatment of neurological disorders and metabolic diseases .

Drug Development

Research indicates that this compound can effectively bind to biological targets, influencing cellular pathways that are crucial in disease states. The unique combination of brominated pyridine and piperazine enhances its binding affinity and selectivity compared to similar compounds .

Case Studies and Findings

Study Focus Main Findings
Study ANeurotransmitter InteractionDemonstrated binding affinity to serotonin receptors, suggesting potential in treating mood disorders.
Study BEnzyme InhibitionShowed inhibition of specific metabolic enzymes involved in glucose metabolism, indicating possible applications in diabetes management.
Study CAnticancer PotentialPreliminary data suggested modulation of cell cycle progression in cancer cell lines, warranting further investigation into its therapeutic efficacy.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Applications
Target Compound 6-Bromopyridin-3-yl, Boc, carboxylic acid C₁₅H₂₀BrN₃O₄ 386.25 Carboxylic acid, Boc, Br Drug intermediates, kinase inhibitors
4-(6-Bromo-pyridin-2-yl)-piperazine-2-carboxylic acid 6-Bromopyridin-2-yl, carboxylic acid C₁₀H₁₁BrN₃O₂ 284.12 Carboxylic acid, Br Antiviral agents, receptor modulators
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-Fluoropyridin-3-yl, Boc C₁₄H₂₀FN₃O₂ 297.33 Boc, F Radioligands, PET tracers
4-(3-Bromo-2'-chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester Bipyridinyl, Br, Cl, Boc C₁₉H₂₂BrClN₄O₂ 465.76 Boc, Br, Cl Kinase inhibitors, anticancer research
(R)-1-Boc-Piperazine-2-carboxylic acid Boc, carboxylic acid C₁₀H₁₈N₂O₄ 230.26 Boc, carboxylic acid Chiral building block for peptidomimetics

Positional Isomerism (3-yl vs. 2-yl Pyridine Substituents)

The target compound’s 6-bromopyridin-3-yl group distinguishes it from analogues like 4-(6-bromo-pyridin-2-yl)-piperazine-2-carboxylic acid . For example, in kinase inhibition, the spatial orientation of the bromine atom may enhance hydrophobic interactions with enzyme pockets .

Halogen Substituent Effects

Replacing bromine with fluorine (e.g., tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate ) reduces molecular weight and increases electronegativity, favoring applications in positron emission tomography (PET) imaging due to fluorine-18 radiolabeling compatibility . However, bromine’s larger atomic radius provides stronger van der Waals interactions, advantageous in drug-receptor binding .

Carboxylic Acid vs. Ester/Amide Derivatives

The carboxylic acid group in the target compound enhances solubility in polar solvents (e.g., water or DMSO) compared to ester-protected derivatives like methyl 2-chloro-6-methylpyrimidine-4-carboxylate . This acidity also facilitates salt formation (e.g., fumarate salts) for improved bioavailability, as seen in 1-(6-bromopyridin-3-yl)-piperazine fumaric acid salt .

Biological Activity

4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, also known as (S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, is an organic compound notable for its potential biological activities. This compound features a bromopyridine moiety, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group, which contribute to its chemical reactivity and biological interactions.

Structural Characteristics

The molecular formula of this compound is C15H20BrN3O4C_{15}H_{20}BrN_{3}O_{4} with a molecular weight of 372.25 g/mol. The presence of the bromine atom in the pyridine ring is significant for its biological activity, as it can participate in halogen bonding, potentially enhancing binding affinity to biological targets.

The mechanism of action of this compound primarily involves interaction with various molecular targets such as enzymes, receptors, or ion channels. The unique structural features allow for specific binding interactions that can modulate the activity of these targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities. Here are some key findings:

Antimicrobial Activity

Studies have shown that piperazine derivatives often possess antimicrobial properties. The bromopyridine structure can enhance this activity by improving the compound's lipophilicity and facilitating membrane penetration.

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. It may inhibit specific pathways involved in tumor growth and proliferation.

Neuropharmacological Effects

Piperazine derivatives are frequently explored for their neuropharmacological properties. The ability to interact with neurotransmitter receptors may position this compound as a candidate for treating neurological disorders.

Case Studies and Research Findings

A selection of studies highlights the biological activity of similar compounds:

Study Compound Biological Activity Findings
4-(6-Bromopyridin-3-yl)piperazineAntimicrobialExhibited significant inhibition against various bacterial strains.
Piperazine derivativesAnticancerShowed cytotoxic effects on cancer cell lines through apoptosis induction.
Tert-butyl piperazine derivativesNeuropharmacologicalDemonstrated modulation of serotonin receptors, indicating potential antidepressant effects.

Synthetic Routes and Applications

The synthesis of this compound typically involves multiple steps including:

  • Piperazine Ring Formation : Synthesized through cyclization reactions.
  • Boc Protection : Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O).
  • Carboxylic Acid Introduction : Final steps involve the introduction of the carboxylic acid functionality.

This compound serves as a valuable building block in medicinal chemistry for developing therapeutic agents targeting various diseases.

Q & A

Q. What are the common synthetic routes for preparing 4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid?

  • Methodological Answer : A widely used approach involves palladium-catalyzed amination between brominated pyridine derivatives and Boc-protected piperazine precursors. For example, 1-bromo-2-(trifluoromethyl)benzene reacts with tert-butyl piperazine-1-carboxylate under Pd catalysis to form aryl piperazine intermediates, followed by Boc deprotection using HCl (yielding piperazine hydrochloride) and subsequent coupling with pyrimidine esters . Final saponification with LiOH·H₂O and acidification produces the carboxylic acid derivative .

Q. How does the tert-butoxycarbonyl (Boc) group influence reactivity during synthesis?

  • Methodological Answer : The Boc group acts as a temporary protecting agent for the piperazine nitrogen, preventing unwanted side reactions (e.g., nucleophilic substitution or oxidation) during multi-step syntheses. Deprotection is typically achieved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for subsequent functionalization .

Q. What spectroscopic methods are effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. Aromatic protons (6-bromopyridinyl) appear downfield (~8.5–9.0 ppm), while Boc methyl groups resonate at ~1.4 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₆H₂₀BrN₃O₄: calc. 398.06, observed 398.07) .
  • HPLC : Reverse-phase chromatography with UV detection (254 nm) monitors purity and identifies byproducts .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed amination for bromopyridinyl-piperazine derivatives?

  • Methodological Answer :
  • Catalyst Selection : Pd(OAc)₂/XPhos systems improve coupling efficiency for sterically hindered substrates .
  • Solvent and Base : Use polar aprotic solvents (e.g., tert-butanol) with cesium carbonate to enhance nucleophilicity .
  • Temperature Control : Reactions at 80–100°C under inert atmospheres minimize side reactions (e.g., homo-coupling) .
  • Monitoring : TLC or LC-MS tracks reaction progress; unreacted bromide precursors are removed via silica gel filtration .

Q. What strategies resolve conflicting spectral data during structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex piperazine-pyridine systems .
  • Isotopic Labeling : ¹⁵N-labeled Boc groups aid in distinguishing nitrogen environments .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry, especially for chiral centers .

Q. How does the 6-bromo substituent affect cross-coupling reactivity?

  • Methodological Answer : The bromine atom at C6 of pyridine serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution (SNAr) with amines or thiols .
  • Steric Effects : Bulky coupling partners (e.g., arylboronic acids) may require tailored ligands (e.g., SPhos) to avoid steric hindrance .

Q. How can co-elution of epimeric byproducts during HPLC analysis be addressed?

  • Methodological Answer :
  • Chiral Columns : Use cellulose- or amylase-based stationary phases to separate epimers (e.g., Lux® i-Cellulose 5) .
  • Mobile Phase Adjustments : Additives like trifluoroacetic acid (0.1%) or isopropanol (5–10%) improve resolution .
  • Temperature Gradients : Elevated column temperatures (40–50°C) reduce retention time variability for epimers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.